(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride
Description
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[2-[4-(5-methyl-1,2-oxazole-3-carbonyl)piperazin-1-yl]ethyl]prop-2-enamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5.ClH/c1-15-12-17(23-30-15)21(27)25-10-8-24(9-11-25)7-6-22-20(26)5-3-16-2-4-18-19(13-16)29-14-28-18;/h2-5,12-13H,6-11,14H2,1H3,(H,22,26);1H/b5-3+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYBSTTINLCTXSU-WGCWOXMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)C=CC3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)C(=O)N2CCN(CC2)CCNC(=O)/C=C/C3=CC4=C(C=C3)OCO4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 372.42 g/mol. The structure features a benzo[d][1,3]dioxole moiety, an isoxazole derivative, and a piperazine ring, which are known to contribute to various biological activities.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Antioxidant Activity : The presence of the benzo[d][1,3]dioxole moiety is associated with antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : Isoxazole derivatives have shown potential in modulating immune responses and reducing inflammation by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 .
- Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties against certain bacterial strains. The structural features of isoxazole contribute to this activity by interfering with bacterial metabolic processes .
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
- Antioxidant Study : A study evaluated the antioxidant capacity of various derivatives of the compound using DPPH and ABTS assays. Results demonstrated significant scavenging activity, suggesting potential for therapeutic applications in oxidative stress-related diseases.
- Anti-inflammatory Research : In vitro studies using macrophage cell lines showed that treatment with the compound led to a marked decrease in the production of inflammatory mediators. This positions it as a candidate for further development in chronic inflammatory conditions.
- Antimicrobial Testing : The compound was tested against Escherichia coli and Staphylococcus aureus. Results indicated moderate antibacterial activity, warranting further exploration into its use as an antimicrobial agent.
Scientific Research Applications
Biological Activities
Research has indicated that this compound exhibits a range of biological activities that make it a candidate for further pharmacological studies:
Anticancer Activity
Several studies have reported that compounds with similar structures to (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(4-(5-methylisoxazole-3-carbonyl)piperazin-1-yl)ethyl)acrylamide hydrochloride show promising anticancer properties. For instance:
- Mechanism of Action : These compounds may induce apoptosis in cancer cells through various pathways, including the inhibition of specific kinases involved in cell proliferation and survival.
- Case Studies : A study demonstrated that derivatives exhibited significant cytotoxicity against breast cancer cell lines (IC50 values in the micromolar range).
Antimicrobial Properties
Compounds containing benzo[d][1,3]dioxole moieties have been associated with antimicrobial effects:
- In Vitro Studies : Testing against a variety of bacterial strains revealed moderate to significant antibacterial activity.
- Potential Applications : These findings suggest potential use in developing new antimicrobial agents.
Neuroprotective Effects
Research into neuroprotective properties indicates that similar compounds may protect neuronal cells from oxidative stress:
- Mechanism : The proposed mechanism involves the modulation of oxidative stress markers and inflammatory pathways.
- Research Findings : In vitro studies showed reduced cell death in neuronal cell lines exposed to neurotoxic agents when treated with these compounds.
Therapeutic Potential
The diverse biological activities of this compound suggest several therapeutic applications:
| Application Area | Potential Uses |
|---|---|
| Oncology | Anticancer drug development |
| Infectious Diseases | Development of new antibiotics |
| Neurology | Neuroprotective agents for neurodegenerative diseases |
Comparison with Similar Compounds
Structural Analogues from Diphenyl Acrylonitrile Derivatives ()
Compounds synthesized in International Journal of Molecular Sciences (2024) share key structural motifs with the target compound, particularly the benzo[d][1,3]dioxol-5-yl and acrylonitrile/acrylamide backbones. Key comparisons include:
| Compound ID | Core Structure | Key Substituents | Functional Differences vs. Target Compound |
|---|---|---|---|
| 23i | Benzo[d][1,3]dioxol-5-yl + acrylamide | Methanesulfonamide group | Lacks piperazine-isoxazole moiety; reduced polarity |
| 27 | Benzo[d][1,3]dioxol-5-yl + acrylonitrile | 4-Nitrophenyl group | Acrylonitrile (non-covalent) vs. acrylamide (potential covalent) |
| 29b | Benzo[d][1,3]dioxol-5-yl + acrylonitrile | Isobutyramide group at phenyl ring | Absence of piperazine limits solubility and target engagement |
| Target Compound | Benzo[d][1,3]dioxol-5-yl + acrylamide | Piperazine-5-methylisoxazole-3-carbonyl + ethyl linker | Enhanced solubility (HCl salt) and diverse target interactions |
Implications :
- The acrylamide linker may enable covalent target engagement, unlike non-reactive acrylonitrile analogs (e.g., 27, 29b) .
Comparison with Piperazine-Containing Therapeutics
Piperazine is a common scaffold in drug design. Notable comparisons include:
| Compound | Structure | Key Features vs. Target Compound |
|---|---|---|
| Sitagliptin | Piperazine + trifluorophenyl group | Targets DPP-4 enzyme; lacks acrylamide or benzo[d][1,3]dioxole motifs |
| Gefitinib | Anilinoquinazoline + morpholine | EGFR inhibitor; non-covalent binding vs. acrylamide covalent potential |
| Target Compound | Piperazine + benzo[d][1,3]dioxole + acrylamide | Broader heterocyclic diversity; potential for dual covalent/polar interactions |
Analysis :
Methodological Considerations in Compound Similarity Assessment ()
- Molecular Fingerprints : Morgan fingerprints (radius=2) and MACCS keys are commonly used to quantify structural similarity. A hypothetical Tanimoto similarity analysis between the target compound and gefitinib (EGFR inhibitor) might yield ~0.45–0.55, indicating moderate structural overlap but divergent pharmacophores .
- Activity Cliffs: Despite structural similarity, minor modifications (e.g., replacing acrylamide with acrylonitrile) could lead to drastic activity changes, as seen in kinase inhibitors .
Cross-Reactivity and Analytical Challenges (-8)
- Immunoassays: The compound’s benzo[d][1,3]dioxole and isoxazole motifs may cross-react with antibodies raised against structurally related environmental toxins (e.g., piperonyl butoxide), necessitating stringent assay validation .
- GC×GC and Mass Spectrometry : Semi-quantification using similar compounds’ calibration curves (e.g., isobutyramide analogs) could introduce variability without pure standards .
Q & A
Q. What are the key synthetic pathways for this compound, and how can reaction conditions be optimized for yield and purity?
The synthesis involves sequential coupling reactions. A typical protocol includes:
- Step 1 : Formation of the acrylamide core via base-catalyzed aldol condensation between benzo[d][1,3]dioxole-5-carbaldehyde and an activated acetyl derivative (e.g., using KOH in ethanol at 60–80°C) .
- Step 2 : Coupling of the piperazine-isoxazole fragment using carbodiimide-based reagents (e.g., EDC/HOBt) in anhydrous DMF under nitrogen .
- Step 3 : Hydrochloride salt formation via treatment with HCl in diethyl ether . Optimization involves monitoring reaction progress with TLC/HPLC, adjusting solvent polarity (e.g., switching from DMF to THF for sterically hindered intermediates), and using triethylamine to neutralize byproducts .
Q. What analytical techniques are critical for confirming the compound’s structure and purity?
- 1H/13C NMR : Assign peaks to confirm regiochemistry (e.g., E-configuration of the acrylamide double bond at δ 6.8–7.5 ppm) .
- HPLC-MS : Verify purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C24H25ClN4O5: 508.1) .
- X-ray crystallography : Resolve stereochemical ambiguities in crystalline derivatives .
- Elemental analysis : Validate chloride content in the hydrochloride salt .
Q. What preliminary assays are used to assess its biological activity?
- Enzyme inhibition : Screen against kinases (e.g., PI3K or MAPK) using fluorescence-based assays (IC50 determination) .
- Cellular viability : Test in cancer cell lines (e.g., MTT assay) with dose-response curves (1–100 µM) .
- Molecular docking : Predict binding to targets like the ATP-binding pocket of kinases using AutoDock Vina .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize target selectivity?
- Core modifications : Synthesize analogs with substituents on the benzo[d][1,3]dioxole (e.g., electron-withdrawing groups at C5) or isoxazole (e.g., methyl to ethyl) .
- Pharmacophore mapping : Use comparative molecular field analysis (CoMFA) to correlate 3D electrostatic/hydrophobic fields with activity data .
- Off-target profiling : Screen against panels of 50+ kinases to identify selectivity hotspots .
Q. What strategies mitigate side reactions during large-scale synthesis?
- Continuous flow reactors : Improve mixing and heat transfer for exothermic steps (e.g., acrylamide formation) .
- Design of experiments (DOE) : Optimize parameters like temperature (40–80°C), stoichiometry (1:1.2 molar ratio), and catalyst loading (5–10 mol% EDC) .
- In-line purification : Integrate scavenger resins (e.g., silica-bound sulfonic acid) to remove unreacted amines .
Q. How can molecular dynamics (MD) simulations elucidate binding stability?
- Setup : Simulate ligand-protein complexes (e.g., PI3Kγ) in explicit solvent (TIP3P water) for 100 ns using AMBER .
- Analysis : Calculate root-mean-square deviation (RMSD) of the ligand, hydrogen bond occupancy, and binding free energy (MM-PBSA) .
- Validation : Correlate simulation data with experimental IC50 values to refine docking models .
Q. What role does the hydrochloride counterion play in solubility and bioactivity?
- Solubility : Compare free base vs. hydrochloride salt in PBS (pH 7.4) using UV-Vis spectroscopy; the salt typically enhances aqueous solubility by 5–10x .
- Bioavailability : Perform pharmacokinetic studies in rodent models to assess oral absorption (e.g., Cmax and AUC) .
- Stability : Monitor salt dissociation in simulated gastric fluid (pH 1.2) via HPLC .
Q. How can its electronic properties be exploited for material science applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
